molecular formula C13H14N2O5 B070900 1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole CAS No. 191421-10-0

1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole

Cat. No. B070900
M. Wt: 278.26 g/mol
InChI Key: ODPRBLIUAVWXNM-YNEHKIRRSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole involves incorporating it into oligonucleotides using conventional automated protocols. Procedures for the synthesis of related nitroazole nucleosides have been developed, highlighting the methodological advancements in generating such modified nucleosides for research purposes (Bergstrom et al., 1997).

Molecular Structure Analysis

The molecular structure of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole plays a crucial role in its interaction with natural bases in DNA. This nucleoside analog displays unique base pairing preferences due to its nitro group, affecting the stability of duplex DNA and contributing to its utility as a universal base in oligonucleotide synthesis (Loakes & Brown, 1994).

Chemical Reactions and Properties

1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole exhibits distinctive chemical reactions due to its nitroindole moiety. Its incorporation into oligonucleotides and subsequent reactions have been explored to assess its base pairing properties and the impact of the nitro group on duplex stability (Bergstrom et al., 1997).

Physical Properties Analysis

The physical properties of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole, such as its thermal melting points, provide insight into its stability and behavior in duplex formation. These properties are crucial for its application in nucleic acid research, particularly in studies involving DNA duplex stability and the role of universal bases in oligonucleotides (Loakes & Brown, 1994).

Chemical Properties Analysis

The chemical properties of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole, including its reactivity and interactions with natural bases, underpin its functionality as a universal base. Its ability to form stable duplexes without discriminating between the natural bases makes it a valuable tool for genetic engineering and research (Loakes & Brown, 1994).

Scientific Research Applications

  • Oligonucleotide Modification and DNA Duplex Stability : Oligonucleotides containing 1-(2-deoxy-β-D-ribofuranosyl)-2-methyl-4-nitroindole and 1-(2-deoxy-β-D-ribofuranosyl)-2-phenyl-4-nitroindole have been synthesized for studying the stability of DNA duplexes with unnatural strands and evaluating discriminating potential toward nucleic bases (Timofeev et al., 2008).

  • Base Pairing Properties in Oligodeoxyribonucleotides : Studies on nucleoside analogs like 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole incorporated into oligodeoxyribonucleotides showed unique base pairing preferences, contributing valuable insights into DNA interactions and stability (Bergstrom et al., 1997).

  • Stabilizing Effect on DNA Duplexes : The addition of 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole to oligonucleotides increased the stability of DNA duplexes, especially when added to the 5' or 3' ends of target sequences (Kunitsyn et al., 1997).

  • Synthesis and Biological Evaluation : Research has been conducted on the synthesis and biological evaluation of derivatives of 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole, exploring their potential applications in molecular biology and pharmacology (Colacino et al., 2003).

  • Role as a Universal Base Analogue : 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole has been identified as a superior universal base analogue, providing higher duplex stability and non-discriminatory behavior towards the four natural bases in DNA (Loakes & Brown, 1994).

properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRBLIUAVWXNM-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole

Citations

For This Compound
3
Citations
NA Kolganova, SV Kochetkova, EN Timofeev… - Molecular Biology, 2002 - Springer
We studied the properties of DNA duplexes containing 5-nitroindole (N) in one of the chains. We synthesized 8-membered oligos with N at the 5" or at the 3" end: 5"-d(NXGACCGTC)-3" …
Number of citations: 2 link.springer.com
WT Johnson - 1997 - search.proquest.com
A series of unique heterocyclic nucleoside analogues were synthesized and incorporated into oligodoexyribonucleotides by solid-phase phosphoramidite methodology. Four self-…
Number of citations: 2 search.proquest.com
CE Kerr - 1997 - search.proquest.com
Chapter One. The suitability of three vinylallenes as iron-mediated carbonylative (4+ 1) cyclization substrates were evaluated. The vinylallenes formed ($\eta\sp4 $-vinylallene) iron …
Number of citations: 1 search.proquest.com

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